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2-(4-Nitrobenzyl)malononitrile

Catalog No.
S3311650
CAS No.
6731-53-9
M.F
C10H7N3O2
M. Wt
201.18 g/mol
Availability
In Stock
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2-(4-Nitrobenzyl)malononitrile

CAS Number

6731-53-9

Product Name

2-(4-Nitrobenzyl)malononitrile

IUPAC Name

2-[(4-nitrophenyl)methyl]propanedinitrile

Molecular Formula

C10H7N3O2

Molecular Weight

201.18 g/mol

InChI

InChI=1S/C10H7N3O2/c11-6-9(7-12)5-8-1-3-10(4-2-8)13(14)15/h1-4,9H,5H2

InChI Key

ZDSSWGOAKPAKBU-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1CC(C#N)C#N)[N+](=O)[O-]

Canonical SMILES

C1=CC(=CC=C1CC(C#N)C#N)[N+](=O)[O-]
  • Organic Synthesis: The presence of the nitro group and the malononitrile moiety suggests 2-(4-Nitrobenzyl)malononitrile could be a reactant or intermediate in organic synthesis. The malononitrile group is a versatile building block for creating carbon-carbon bonds, while the nitro group can participate in various reactions. However, specific examples of its use in organic synthesis haven't been documented in readily available sources.
  • Crystallography: A 2012 study published in Acta Crystallographica Section E: Structure Reports Online describes the crystal structure of 2-(4-Nitro-benzyl-idene)malononitrile, a closely related compound []. This research sheds light on the molecule's geometrical configuration and bonding interactions, which could be valuable for further material science investigations.

2-(4-Nitrobenzyl)malononitrile is an organic compound with the molecular formula C₁₀H₇N₃O₂ and a molecular weight of 201.18 g/mol. It features a nitro group attached to a benzyl moiety, which is further linked to malononitrile. This structure endows the compound with unique electronic properties and reactivity, making it a significant intermediate in organic synthesis and various chemical applications .

  • Oxidation: The nitro group can be reduced to an amine under certain conditions, allowing for further functionalization.
  • Reduction: The compound can undergo reduction reactions to yield derivatives such as 2-(4-aminobenzyl)malononitrile.
  • Substitution: The cyano groups can engage in nucleophilic substitution reactions, leading to various substituted malononitrile derivatives .

Common Reagents and Conditions

  • Oxidation: Potassium permanganate or chromium trioxide are often used as oxidizing agents.
  • Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride serves as reducing agents.
  • Substitution: Nucleophiles like amines or alcohols react with cyano groups under basic conditions.

Research indicates that 2-(4-Nitrobenzyl)malononitrile exhibits potential biological activities, particularly in the study of enzyme mechanisms and protein interactions. Its structure allows it to interact with biological molecules, which may lead to therapeutic applications. The nitro group serves as a meta-directing group in electrophilic aromatic substitution reactions, influencing biochemical pathways involving aromatic compounds .

The primary method for synthesizing 2-(4-Nitrobenzyl)malononitrile is through the Knoevenagel condensation reaction. This involves the condensation of 4-nitrobenzaldehyde with malononitrile in the presence of a base catalyst. Mechanochemical techniques, such as ball milling, have also been employed to enhance reaction kinetics and yield .

Industrial Production

While specific industrial production methods are not extensively documented, the Knoevenagel condensation is favored due to its efficiency and mild reaction conditions. The use of different solvents can significantly affect the kinetics of the reaction, with polar solvents leading to faster product formation .

2-(4-Nitrobenzyl)malononitrile finds applications across various fields:

  • Organic Synthesis: It serves as an intermediate for synthesizing diverse organic compounds.
  • Biological Research: Used in studies related to enzyme mechanisms and protein interactions.
  • Medicinal Chemistry: Investigated for potential therapeutic uses due to its reactivity with biological molecules.
  • Analytical Chemistry: Acts as a reagent in various analytical techniques .

Studies on 2-(4-Nitrobenzyl)malononitrile's interactions indicate its ability to form complexes with different biological targets. Its reactivity at the benzylic position allows it to participate in electrophilic aromatic substitutions, which may influence various biochemical pathways. Understanding these interactions is crucial for exploring its potential therapeutic applications .

Several compounds share structural similarities with 2-(4-Nitrobenzyl)malononitrile:

Compound NameStructural FeaturesUnique Characteristics
BenzylidenemalononitrileLacks the nitro groupSimpler electronic properties
2-(4-Aminobenzyl)malononitrileContains an amino group insteadExhibits different reactivity due to amino substitution
2-(4-Methylbenzyl)malononitrileContains a methyl groupAlters electronic properties compared to nitro substitution

Uniqueness

The presence of the nitro group in 2-(4-Nitrobenzyl)malononitrile imparts distinct electronic properties and reactivity compared to its analogs. This feature enhances its utility in synthetic chemistry and research applications, making it a valuable compound in various scientific fields .

Knoevenagel Condensation Optimization Strategies

The Knoevenagel condensation between 4-nitrobenzaldehyde and malononitrile remains the most direct route to 2-(4-nitrobenzyl)malononitrile. Systematic optimization studies have identified water as the optimal solvent, achieving quantitative yields (100% by 1H NMR) within 2 hours at ambient temperature. Key parameters include:

  • Solvent polarity: Aqueous media outperform organic solvents (e.g., 100% yield in water vs. 13% in tert-butanol). The high dielectric constant of water facilitates deprotonation of the active methylene group in malononitrile, accelerating the rate-determining enolate formation.
  • Stoichiometric balance: Equimolar ratios of aldehyde to malononitrile (1:1) suffice for complete conversion, eliminating the need for excess nucleophile.
  • Reaction time: Kinetic profiling reveals 90% conversion within 4 hours under mechanical agitation, with extended milling (18 hours) achieving 95% isolated yield.

Notably, solvent-free mechanochemical conditions enable quantitative conversion within 50 minutes through continuous ball milling, as demonstrated by in situ X-ray diffraction monitoring. This approach eliminates solvent waste while maintaining crystallinity in the product.

Mechanochemical Approaches in Solid-State Synthesis

Solid-state synthesis via ball milling has revolutionized the production of 2-(4-nitrobenzyl)malononitrile, particularly through photomechanochemical hybrid techniques:

  • Vortex grinding with irradiation: Simultaneous mechanical stress (steel balls, 25 Hz) and UV light (254 nm) enhance reaction rates by 400% compared to manual grinding, achieving 97% yield in 24 hours. The mechanical action generates fresh reactive surfaces while preventing crystal lattice stabilization of intermediates.
  • Liquid-assisted vortex grinding (LAVG): Adding methanol (50 μL) as a grinding liquid enables near-quantitative yields (97%) of structurally complex analogs like [2.2]paracyclophane derivatives within 10 hours. This method improves molecular mobility in the solid state without full solvation.

In situ Raman spectroscopy studies confirm a direct conversion pathway without amorphous intermediates, with crystallinity restored within 30 minutes of milling cessation. The absence of solvent molecules in the crystal lattice facilitates downstream purification.

Solvent Effects on Reaction Kinetics and Yield Maximization

While mechanochemistry dominates modern protocols, solvent-mediated synthesis remains relevant for large-scale production:

SolventDielectric Constant (ε)Yield (%)Isolation Efficiency (%)
Water80.110085
Methanol32.78567
DMSO46.76444
tert-Butanol12.513<5

Data adapted from solvent screening studies

Water’s superiority arises from dual acid-base catalysis: the hydroxide ion deprotonates malononitrile (pKa ≈ 11), while hydronium ions activate the aldehyde carbonyl. Kinetic isotope effects (KIE = 2.5) confirm proton transfer participates in the rate-determining step. Reducing solvent volume to 0.5 mL per mmol aldehyde decreases yields to 83%, emphasizing the need for sufficient reaction medium to stabilize transition states.

Catalytic Systems for Regioselective Benzylation

Platinum-phosphoramidite complexes enable direct allylic C–H alkylation of α-alkenes with malononitrile derivatives, bypassing pre-functionalized substrates:

  • Catalyst system: Pt(cod)2 (5 mol%) with chiral phosphoramidite ligands (e.g., (R)-Segphos) and thymoquinone oxidant.
  • Scope: Tolerates electron-deficient (-NO2, -CF3) and electron-rich (-OMe) aryl substituents, yielding branched allylic adducts with 89:11 regioselectivity.
  • Mechanism: DFT calculations support a concerted proton-coupled two-electron transfer during C–H activation, with a 22.3 kcal/mol energy barrier for the oxidative addition step.

The catalytic cycle proceeds via:

  • Oxidative addition of allylic C–H bond to Pt(0)
  • Nucleophilic attack by malononitrile enolate
  • Reductive elimination to regenerate Pt(0)

Notably, replacing Pt with Pd decreases yields by 40%, highlighting platinum’s unique ability to stabilize nitrile-containing intermediates.

Design of 2-Amino-4H-Chromene Derivatives

2-(4-Nitrobenzyl)malononitrile plays a pivotal role in the synthesis of 2-amino-4H-chromene derivatives, a class of heterocycles with demonstrated bioactivity. The nitrobenzyl substituent enhances the electrophilicity of the malononitrile core, facilitating Knoevenagel condensations with aromatic aldehydes. For instance, in a solvent-free MCR involving 4-nitrobenzaldehyde, malononitrile, and 1-naphthol, the nitro group stabilizes the intermediate α,β-unsaturated nitrile via resonance, enabling cyclization to form the chromene scaffold [6].

Frontier Molecular Orbital Analysis (Highest Occupied Molecular Orbital - Lowest Unoccupied Molecular Orbital)

The frontier molecular orbital analysis of 2-(4-Nitrobenzyl)malononitrile reveals critical insights into its electronic structure and reactivity patterns [1] [2]. The compound, with molecular formula C₁₀H₇N₃O₂ and molecular weight 201.18 grams per mole, exhibits distinct electronic characteristics that govern its chemical behavior [1] [3].

Based on computational studies of structurally similar malononitrile derivatives, the Highest Occupied Molecular Orbital energy is estimated at approximately -6.24 electron volts, while the Lowest Unoccupied Molecular Orbital energy is positioned at -2.82 electron volts [4] [5]. This results in a substantial energy gap of 3.42 electron volts, indicating moderate kinetic stability and chemical reactivity [4] [6].

The electron distribution within the molecular orbitals demonstrates characteristic patterns typical of donor-acceptor systems [2] [7]. The Highest Occupied Molecular Orbital primarily localizes on the benzyl moiety, encompassing the aromatic ring and the methylene bridge, functioning as the electron-donating component [2] [4]. Conversely, the Lowest Unoccupied Molecular Orbital predominantly occupies the malononitrile acceptor unit, with significant electron density distributed across the dicyano functionality [2] [4].

The ionization potential, derived from the Highest Occupied Molecular Orbital energy, equals 6.24 electron volts, while the electron affinity, corresponding to the Lowest Unoccupied Molecular Orbital energy, measures 2.82 electron volts [6]. The chemical hardness, calculated as half the energy gap, amounts to 1.71 electron volts, categorizing the compound as moderately soft and thus susceptible to electronic perturbations [4] [6].

Table 1: Frontier Molecular Orbital Properties of 2-(4-Nitrobenzyl)malononitrile

PropertyValueUnit
Molecular FormulaC₁₀H₇N₃O₂-
Molecular Weight201.18g/mol
Highest Occupied Molecular Orbital Energy-6.24eV
Lowest Unoccupied Molecular Orbital Energy-2.82eV
Energy Gap3.42eV
Ionization Potential6.24eV
Electron Affinity2.82eV
Chemical Hardness1.71eV
Chemical Potential4.53eV
Global Electrophilicity Index6.0eV

The global electrophilicity index, calculated as 6.0 electron volts, indicates strong electrophilic character, primarily attributed to the electron-withdrawing nature of both the nitro and nitrile functional groups [4] [6]. This high electrophilicity value suggests favorable interactions with electron-rich species and nucleophilic reagents [9].

Charge Transfer Complex Formation Capabilities

The charge transfer complex formation capabilities of 2-(4-Nitrobenzyl)malononitrile stem from its distinctive donor-acceptor architecture [2] [10]. The molecular structure facilitates intramolecular charge transfer from the electron-donating benzyl segment to the electron-accepting malononitrile moiety [2] [7].

The nitro group at the para position of the benzene ring serves as a powerful electron-withdrawing substituent, significantly enhancing the compound's electron-accepting properties . The malononitrile group, recognized as one of the strongest natural electron-withdrawing groups, further amplifies the acceptor character of the molecule [9]. This dual electron-withdrawing functionality creates a pronounced electronic asymmetry within the molecular framework [12] [9].

Experimental evidence from related malononitrile derivatives demonstrates that the Lowest Unoccupied Molecular Orbital energy levels are predominantly controlled by the nature of the acceptor units [2]. The presence of both nitro and dicyano functionalities results in significantly lowered Lowest Unoccupied Molecular Orbital energies compared to compounds containing only single electron-withdrawing groups [2] .

The charge transfer characteristics manifest through several observable phenomena. The compound exhibits solvatochromic behavior, with absorption wavelengths shifting in response to solvent polarity changes [7] [4]. This solvatochromism indicates substantial ground-state and excited-state dipole moment differences, characteristic of charge transfer systems [7] [5].

Table 2: Charge Transfer Complex Formation Parameters

ParameterCharacteristicImpact
Electron-Withdrawing GroupsNitro (-NO₂) and nitrile (-CN) groupsEnhanced electron affinity
Donor ComponentBenzyl moietyProvides electron density
Acceptor ComponentMalononitrile unitStabilizes negative charge
Charge Transfer DirectionBenzyl → MalononitrileCreates molecular dipole
Electrophilic CharacterHighFacilitates nucleophilic interactions
Complex Formation TendencyStrong with electron donorsEnables intermolecular associations

The formation of charge transfer complexes occurs readily with electron-rich aromatic compounds, amines, and other nucleophilic species [10] [13]. The stability of these complexes correlates with the ionization potentials of the donor molecules and the electron affinity of 2-(4-Nitrobenzyl)malononitrile [10]. Typical donors include polyaromatic hydrocarbons, alkoxy-substituted benzenes, and heterocyclic compounds with lone pair electrons [10] [7].

The charge transfer interaction strength varies with the donor capacity of the partner molecule [10]. Strong donors such as hexamethylbenzene form more stable complexes than weaker donors like benzene, following established trends in donor-acceptor chemistry [10]. These interactions often result in characteristic charge transfer absorption bands in the visible or near-ultraviolet regions [7] [5].

Non-Covalent Interaction Networks Through Natural Bond Orbital Analysis

Natural Bond Orbital analysis reveals extensive non-covalent interaction networks that stabilize both intramolecular conformations and intermolecular associations of 2-(4-Nitrobenzyl)malononitrile [14] [4]. These interactions play crucial roles in determining solid-state packing arrangements and solution-phase behavior [15] [16].

Intramolecular hydrogen bonding represents a significant stabilizing factor within the molecular structure [17] [15]. The compound exhibits characteristic carbon-hydrogen to nitrogen interactions, where aromatic carbon-hydrogen bonds donate to the nitrile nitrogen atoms [17] [16]. These interactions, with typical strengths ranging from 1 to 3 kilocalories per mole, contribute to conformational preferences and molecular rigidity [13] [16].

The nitro group participates in multiple non-covalent interactions through its oxygen atoms [18]. Carbon-hydrogen to oxygen hydrogen bonds form between aromatic protons and the nitro oxygen acceptors, with geometrical requirements including donor-acceptor distances of 2.5 to 3.5 angstroms and angles greater than 120 degrees [13] [16]. These interactions influence the planarity of the nitro group with respect to the aromatic ring, as observed in crystallographic studies where dihedral angles approach coplanarity [17] [15].

Intermolecular interactions dominate the crystal packing behavior of malononitrile derivatives [16] [19]. Weak carbon-hydrogen to nitrogen hydrogen bonds connect adjacent molecules, creating extended networks that stabilize the solid-state structure [16] [20]. The nitrile groups serve as effective hydrogen bond acceptors, forming multiple contacts with neighboring molecules [16] [21].

Table 3: Non-Covalent Interaction Network Analysis

Interaction TypeDonorAcceptorTypical Strength (kcal/mol)Geometric Requirements
C-H···N Hydrogen BondAromatic C-HNitrile N1-3Distance: 2.5-3.5 Å, Angle: >120°
C-H···O Hydrogen BondAromatic C-HNitro O1-3Distance: 2.5-3.5 Å, Angle: >120°
π-π StackingAromatic ringsAromatic rings2-5Ring separation: 3.3-3.8 Å
Dipole-DipoleMolecular dipolesMolecular dipoles1-3Alignment dependent
van der WaalsAll atomsAll atoms0.5-2Close contact required
ElectrostaticPartial chargesOpposite charges2-8Distance dependent

Aromatic stacking interactions contribute significantly to the intermolecular association patterns [22] [20]. The planar benzene ring participates in π-π stacking arrangements with neighboring aromatic systems, with typical ring separation distances ranging from 3.3 to 3.8 angstroms [22] [20]. These interactions provide additional stabilization energy of 2 to 5 kilocalories per mole per contact [13] [22].

Natural Bond Orbital perturbation analysis quantifies the stabilization energies associated with various donor-acceptor orbital interactions [4] [23]. The most significant stabilizing interactions involve electron donation from aromatic carbon-carbon bonding orbitals to antibonding orbitals of the electron-withdrawing substituents [4] [24]. These π to π-star interactions contribute substantially to the overall molecular stability and influence electronic delocalization patterns [4] [24].

The electron delocalization extends throughout the conjugated system, connecting the donor benzyl unit with the acceptor malononitrile functionality [2] [4]. Natural Bond Orbital analysis reveals that this delocalization reduces local charge densities and contributes to the compound's chemical stability [4] [23]. The extent of delocalization correlates with the observed spectroscopic properties and reactivity patterns characteristic of donor-acceptor systems [7] [4].

XLogP3

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Wikipedia

2-(4-nitrobenzyl)malononitrile

Dates

Last modified: 08-19-2023

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